![molecular formula C10H14FNO2 B1438571 [3-Fluoro-4-(2-methoxyethoxy)phenyl]methanamine CAS No. 1039873-12-5](/img/structure/B1438571.png)
[3-Fluoro-4-(2-methoxyethoxy)phenyl]methanamine
Descripción general
Descripción
[3-Fluoro-4-(2-methoxyethoxy)phenyl]methanamine (abbreviated as FMME) is an organic compound belonging to the class of phenylmethanamines. It is a colorless, crystalline solid that is soluble in most organic solvents and is used in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals. FMME is a common intermediate in the synthesis of various drugs, including antidepressants, antihistamines, and anesthetics. It is also used as a reagent in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- Synthesis of Fluorinated Compounds: Research on the practical synthesis of fluorinated biphenyls, such as 2-Fluoro-4-bromobiphenyl, highlights the importance of fluorinated compounds in manufacturing materials like flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The development of efficient synthesis methods for these compounds is crucial for their application in large-scale production, emphasizing the relevance of fluorinated compounds in pharmaceutical manufacturing and organic chemistry (Qiu et al., 2009).
Diagnostic and Therapeutic Applications
- Molecular Imaging: Fluorinated compounds, like [18F]Fluoro-3,4-dihydroxyphenyl-L-alanine (FDOPA), play a significant role in positron emission tomography (PET) imaging for studying diseases such as Parkinson’s. These compounds allow for the non-invasive monitoring of disease progression and the evaluation of therapeutic interventions, demonstrating the critical role of fluorinated molecules in diagnostic imaging and neuroscience (Kumakura & Cumming, 2009).
Potential Anticancer Applications
- Anticancer Activity of Fluorinated Compounds: Research into copper(II) complexes with non-steroidal anti-inflammatory drugs (NSAIDs) and phenanthroline shows that fluorinated compounds can exhibit significant anticancer activity. These studies suggest that the structural features of fluorinated compounds, including those related to [3-Fluoro-4-(2-methoxyethoxy)phenyl]methanamine, could be explored for developing new anticancer therapies (Šimunková et al., 2019).
Environmental and Analytical Chemistry
- Environmental Analysis: The study of electron impact and electron capture negative ionization mass spectra of polybrominated diphenyl ethers and their methoxylated derivatives provides insight into the environmental analysis of halogenated compounds. This research underlines the importance of fluorinated and other halogenated compounds in environmental science, particularly in the detection and analysis of environmental pollutants (Hites, 2008).
Propiedades
IUPAC Name |
[3-fluoro-4-(2-methoxyethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHJHPYOVJOBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



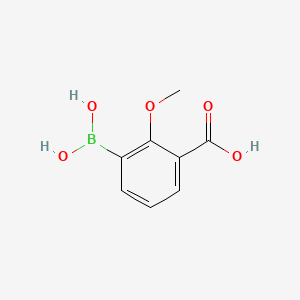

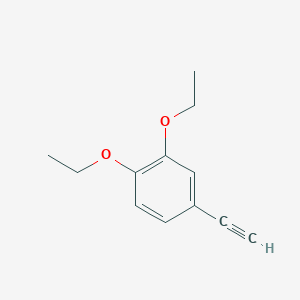
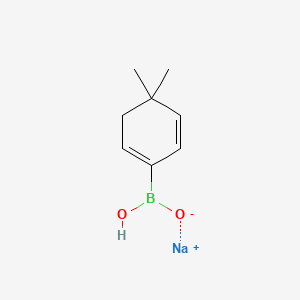
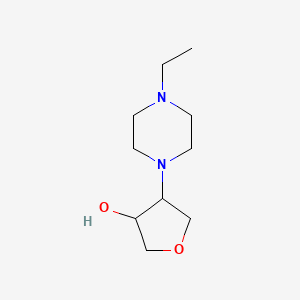

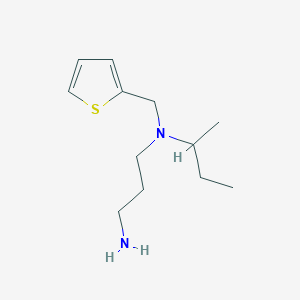
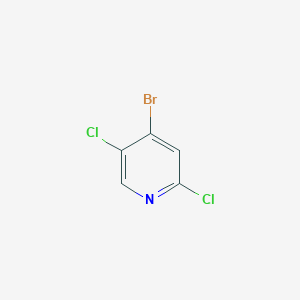


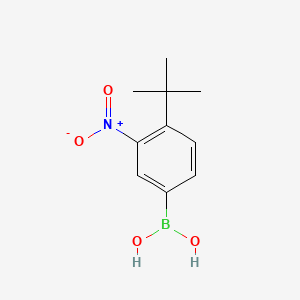
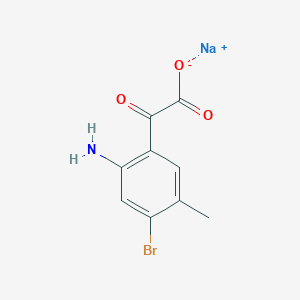
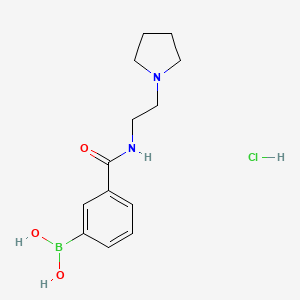
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride](/img/structure/B1438511.png)